CD161 is classified as a member of the natural killer cell receptor family and is encoded by the KLRB1 gene located on chromosome 12 in humans. It is primarily expressed on NK cells, CD8+ T cells, and certain subsets of CD4+ T cells. The expression of CD161 can be influenced by various cytokines, particularly interleukin-12, which enhances its transcription and surface expression .
The synthesis of CD161 involves transcriptional regulation initiated by various cytokines. For instance, interleukin-12 significantly upregulates CD161 expression in NK cells through specific transcription factors such as Egr-1, JunB, and c-Fos. Techniques like Northern blotting and quantitative real-time polymerase chain reaction (qRT-PCR) are commonly employed to analyze the expression levels of CD161 in different cell types .
In experimental settings, total RNA is extracted from NK cells or T cells treated with cytokines, followed by cDNA synthesis and amplification for expression analysis. The use of bioinformatics tools like Gene Set Enrichment Analysis (GSEA) allows researchers to assess the functional pathways associated with CD161 expression in various contexts .
The molecular structure of CD161 consists of an extracellular domain that contains a C-type lectin-like domain responsible for ligand binding, a transmembrane region, and a cytoplasmic tail that mediates signaling pathways upon ligand engagement. Structural studies reveal that the extracellular domain interacts with specific ligands on target cells, triggering downstream signaling cascades that influence immune responses .
The protein structure data can be analyzed using tools such as Protein Data Bank (PDB) for detailed insights into its three-dimensional conformation. This structural understanding is crucial for developing targeted therapies that modulate CD161 activity.
CD161 participates in several biochemical reactions within immune cells. Upon binding to its ligands, it can initiate signaling pathways that lead to cellular activation or inhibition. The primary reactions involve phosphorylation events mediated by various kinases that alter the functional state of NK cells and T cells.
For example, the engagement of CD161 can enhance the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are pivotal for effective immune responses against tumors . Understanding these reactions is essential for designing interventions that exploit CD161's role in immune modulation.
The mechanism of action of CD161 involves its role as an immune checkpoint receptor. When engaged by specific ligands on target cells, CD161 transmits inhibitory signals that can dampen NK cell activity and cytokine production. This process is crucial for maintaining immune homeostasis but can be exploited by tumors to evade immune detection.
Recent research indicates that high expression levels of CD161 on T cells correlate with better clinical outcomes in certain cancers, suggesting that enhancing CD161 signaling may improve therapeutic efficacy . The interplay between CD161 expression and tumor microenvironment factors further complicates its role in cancer immunology.
CD161 is a glycoprotein with a molecular weight typically around 40 kDa. It exhibits properties characteristic of membrane proteins, including hydrophobic regions facilitating membrane integration. The glycosylation patterns of CD161 can influence its stability and interactions with other proteins.
Studies have shown that the expression levels of CD161 can vary significantly among individuals based on genetic factors and environmental influences. These variations may impact the efficacy of therapies targeting this receptor .
CD161 has emerged as a significant target in cancer immunotherapy due to its role in regulating immune responses. Its potential applications include:
The KLRB1 gene, located on chromosome 12p13.31 in humans, encodes the CD161 protein (also known as NKR-P1A). The gene spans approximately 13.3 kb and consists of 6 exons [2] [9]. Alternative splicing generates multiple transcript variants, though the dominant isoform is a type II transmembrane protein featuring:
The CTLD lacks calcium-binding residues typical of classical C-type lectins but retains a conserved disulfide bond structure critical for ligand recognition. CD161 forms homodimers via cysteine residues (Cys94 and Cys109) in the extracellular domain, essential for its receptor function [7] [9]. Post-translational modifications include N-linked glycosylation at Asn120, which influences protein stability but not ligand binding [7].
Table 1: Genomic and Structural Features of KLRB1
Feature | Detail |
---|---|
Genomic Location | Chromosome 12p13.31 (GRCh38.p14) |
Gene ID | 3820 |
Exon Count | 6 |
Protein Length | 231 amino acids (isoform 1) |
Key Domains | Cytoplasmic tail (residues 1-11), Transmembrane (12-34), CTLD (94-212) |
Quaternary Structure | Disulfide-linked homodimer |
Conserved Motifs | Cys94-Cys109 disulfide bond; Glycosylation at Asn120 |
CD161 primarily binds Lectin-like Transcript 1 (LLT1, CLEC2D), a ligand belonging to the C-type lectin-related (Clr) family. LLT1 is expressed on activated dendritic cells, B cells, and epithelial cells, forming homodimers that engage CD161 with low affinity (K~D~ ≈ 48 μM) [3] [7] [10]. This interaction triggers inhibitory signaling in natural killer (NK) cells and subsets of T cells, dampening cytotoxic responses [3] [6].
Beyond LLT1, CD161 interacts with:
Table 2: CD161 Ligands and Binding Specificities
Ligand | Gene Symbol | Expression Pattern | Binding Affinity | Functional Outcome |
---|---|---|---|---|
LLT1 | CLEC2D | Activated B cells, DCs, tumor cells | Low (KD ≈48 μM) | Inhibitory signaling |
Clr-b | Clec2d | Broad hematopoietic expression | Not quantified | Inhibitory (in rodents) |
PILAR* | CLEC2A | Proliferating lymphocytes | None | Non-binder |
Note: PILAR does not bind CD161 despite historical claims [7]
CD161 signaling diverges between NK cells and T cells:
Key pathways modulated:
Table 3: Signaling Molecules in CD161 Pathways
Effector Molecule | Cell Type | Function | Downstream Effect |
---|---|---|---|
Acid sphingomyelinase | NK cells | Ceramide generation | Inhibits cytotoxicity |
SHP-1 | T cells | Dephosphorylation of TCR signaling kinases | Attenuates activation |
SOX4 | CD4+ T cells | Amplifies TCR signaling | Enhances response to low antigen |
Ceramide | All | Membrane raft disruption | Impairs synapse formation |
The human KLRB1/CD161 system is simpler than its rodent counterparts:
Table 4: Cross-Species Comparison of CD161/NKRP1 Systems
Feature | Human | Mouse | Rat |
---|---|---|---|
Gene Symbol | KLRB1 | Klrb1a, b, c, f, g | Klrb1a, b, c, f |
Receptor Chains | CD161 (homodimer) | NKR-P1A, B, C, F, G | NKR-P1A, B, C, F |
Key Ligand | LLT1 (CLEC2D) | Clr-b (Clec2d) for NKR-P1B | Clr-11 for NKR-P1A/B |
Signaling | Inhibitory (ITIM+) | Activating/inhibitory mixed | Activating dominant |
Expression | NK, T, NKT cells | NK cells (subset-specific) | NK cells (broad) |
Rodent models thus incompletely recapitulate human CD161 biology due to:
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